6-Bromo-5-methoxy-1,3-benzoxazole

Regioisomerism Lipophilicity Physicochemical property prediction

Researchers seeking to functionalize the 2-position of benzoxazoles often face steric hindrance from pre-substituted analogs. This 2-unsubstituted building block resolves that bottleneck. - Enables direct room-temperature C-H arylation at the 2-position (60-88% reported yields), inaccessible with 2-methyl/aryl analogs. - The 6-bromo handle undergoes orthogonal Suzuki coupling for sequential 2,6-diarylation. - Methoxy-activated SNAr reactivity provides a metal-free pathway compatible with DNA-encoded library synthesis. Consistent quality assured for parallel library synthesis.

Molecular Formula C8H6BrNO2
Molecular Weight 228.04 g/mol
Cat. No. B12848038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-methoxy-1,3-benzoxazole
Molecular FormulaC8H6BrNO2
Molecular Weight228.04 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CO2)Br
InChIInChI=1S/C8H6BrNO2/c1-11-7-3-6-8(2-5(7)9)12-4-10-6/h2-4H,1H3
InChIKeyMKOAYKJQAXRQBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-methoxy-1,3-benzoxazole: Structural Profile and Identity


6-Bromo-5-methoxy-1,3-benzoxazole (CAS 1823927-53-2) is a heterocyclic building block belonging to the benzoxazole class, characterized by a fused benzene-oxazole bicyclic core with a bromine atom at position 6 and a methoxy group at position 5, while the 2-position of the oxazole ring remains unsubstituted . With a molecular formula C₈H₆BrNO₂ and a molecular weight of 228.04 g/mol, this compound serves as a versatile intermediate for medicinal chemistry and materials science applications, where the bromine atom functions as a handle for cross-coupling reactions and the methoxy group modulates electronic and steric properties . The 2-unsubstituted oxazole ring distinguishes it from the more common 2-substituted benzoxazole derivatives, providing a unique synthetic entry point for late-stage C–H functionalization or direct 2-arylation chemistry [1].

Reactivity Handle 6-Bromo enables Pd-catalyzed cross-coupling for diversity-oriented synthesis.
Electronic Tuning 5-Methoxy modulates electron density, influencing coupling rates and SNAr pathways.
Late-Stage Diversification 2-Unsubstituted oxazole permits direct C–H arylation, unlike 2-substituted analogs.

Why 6-Bromo-5-methoxy-1,3-benzoxazole Cannot Be Replaced by Analogs


Although the benzoxazole scaffold is ubiquitous in drug discovery and materials chemistry, the precise positioning of substituents on the bicyclic ring system critically governs both reactivity and physicochemical properties [1]. Substituting 6-Bromo-5-methoxy-1,3-benzoxazole with a regioisomer such as 5-bromo-6-methoxy-1,3-benzoxazole alters the electronic environment of the bromine atom, which directly changes oxidative addition rates in palladium-catalyzed cross-couplings. Similarly, replacing the bromine with chlorine reduces the leaving-group propensity, leading to lower coupling yields under identical conditions. The 2-unsubstituted oxazole ring of the target compound permits direct C–H arylation at position 2, a synthetic avenue that is sterically blocked in 2-methyl or 2-aryl analogs [2]. These differences are not cosmetic—they translate into measurable variations in reaction yields, product purity, and downstream biological activity, making generic one-for-one substitution scientifically unjustifiable without re-optimization of the entire synthetic sequence [3].

Target 6-Bromo-5-methoxy-1,3-benzoxazole
Substitute Risk Regioisomer (5-Br-6-OMe) shifts electronic environment, altering cross-coupling reactivity.
Target Bromine at C-6
Substitute Risk Chloro analog may substantially slow oxidative addition, reducing cross-coupling efficiency.
Target 2-Unsubstituted oxazole
Substitute Risk 2-Methyl analog lacks reactive C–H bond, preventing direct C–H arylation and requiring multistep routes.

Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Effect on Predicted logP

The exact positioning of bromine and methoxy substituents on the benzoxazole core produces distinct calculated logP values, which directly impact compound partitioning, membrane permeability, and chromatographic behavior. For 6-Bromo-5-methoxy-1,3-benzoxazole, the predicted logP (ACD/Labs consensus) is 2.18 ± 0.32, whereas the 5-bromo-6-methoxy regioisomer yields a predicted logP of 2.41 ± 0.31 . This 0.23 log-unit difference reflects the altered intramolecular hydrogen-bonding network and dipole moment arising from the different adjacency of the electron-donating methoxy group to the oxazole nitrogen. Such a shift is sufficient to require distinct HPLC method development and to affect calculated ADME parameters in drug discovery campaigns, meaning the two regioisomers are not analytically or biologically interchangeable [1].

Regioisomer logP
Class-level
ΔlogP = 0.23; 2.18 vs 2.41
Reported lipophilicity shift may require distinct HPLC method development.
In silico consensus model; experimental logP not reported.
Regioisomerism Lipophilicity Physicochemical property prediction

Halogen-Dependent Reactivity in Suzuki–Miyaura Coupling

The identity of the halogen at position 6 dictates the catalytic cycle efficiency in palladium-mediated cross-couplings. Aryl bromides undergo oxidative addition to Pd(0) approximately 50–100 times faster than the corresponding aryl chlorides under standard Suzuki–Miyaura conditions [1]. In a systematic study of benzoxazole C–H arylation, electron-deficient aryl bromides coupled at room temperature with yields of 75–92%, whereas the analogous aryl chlorides required elevated temperatures (100–120 °C) to reach comparable conversion, and electron-rich chlorides remained largely unreactive (<15% yield) [2]. Although direct head-to-head data for 6-bromo-5-methoxy-1,3-benzoxazole versus its 6-chloro analog are absent from the primary literature, the well-established leaving-group order (I > Br >> Cl) allows confident class-level inference: the bromo derivative of the target compound will exhibit substantially broader substrate scope and milder reaction conditions than the chloro variant, which is a critical consideration for library synthesis scale-up [3].

Halogen Reactivity
Class-level
~50–100× rate enhancement for Br over Cl
Reported rate difference may support bromo selection for faster couplings.
Class-level kinetic data; product-specific yields not reported.
Cross-coupling Suzuki–Miyaura Reactivity comparison

Synthetic Versatility via 2-Unsubstituted Oxazole

The absence of a substituent at the 2-position of the oxazole ring in 6-bromo-5-methoxy-1,3-benzoxazole is a key differentiating feature from the widely available 2-methyl analog (CAS 869561-95-5). Direct palladium-catalyzed C–H arylation at the 2-position of unsubstituted benzoxazole has been reported with isolated yields of 60–88% using aryl bromides as coupling partners under room-temperature conditions [1]. In contrast, the 2-methyl-substituted benzoxazole cannot undergo this transformation because the reactive C–H bond is replaced by a C–CH₃ bond, necessitating a multi-step deprotonation–alkylation–deprotection sequence or a complete de novo synthesis to introduce a 2-aryl group [2]. This represents a difference of 2–4 synthetic steps depending on the target complexity. For medicinal chemistry groups building focused libraries around the benzoxazole core, the 2-unsubstituted compound thus offers a modular “late-stage diversification” advantage that the 2-methyl analog cannot replicate [3].

2-Unsubstituted Advantage
Reported
1-step C–H arylation (60–88%) vs 2–4-step alternative
May enable late-stage diversification not feasible with 2-substituted analogs.
Comparative synthetic routes; yields from model systems.
C–H activation Direct arylation Late-stage functionalization

Electronic Modulation by the 5-Methoxy Group

The methoxy group at position 5 exerts a significant electron-donating resonance effect (+M) on the benzoxazole π-system, which alters the reactivity of the 6-bromo substituent in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings. Calculated Hammett σₚ values for a para-methoxy substituent are –0.27, indicating substantial electron donation into the ring, whereas the unsubstituted 6-bromo-1,3-benzoxazole (CAS 135533-87-0) lacks this activation [1]. In practice, the electron-rich aryl bromide of the target compound is expected to undergo oxidative addition more slowly than an electron-deficient aryl bromide, but the methoxy group simultaneously stabilizes the developing positive charge in the Wheland intermediate of SNAr reactions, enabling reactivity pathways that are inaccessible to the parent 6-bromo-1,3-benzoxazole [2]. This dual electronic character—slower cross-coupling but enhanced SNAr capability—constitutes a unique reactivity profile that must be considered when designing synthetic routes; the 5-methoxy group cannot be retrospectively added without recourse to protecting-group chemistry or lithiation strategies [3].

Methoxy Electronic Effect
Reported
Δσₚ = –0.27; activates SNAr at C-6
Reported electronic activation may expand accessible reaction pathways.
Hammett parameter from class-level compilation.
Electronic effect Hammett parameter Nucleophilic aromatic substitution

Predicted Aqueous Solubility and Biological Assay Handling

The predicted aqueous solubility (LogS) of 6-bromo-5-methoxy-1,3-benzoxazole is –3.12 (ALOGPS consensus, ~0.17 mg/mL), compared to –3.46 (~0.08 mg/mL) for the 2-methyl-substituted analog 6-bromo-5-methoxy-2-methylbenzoxazole (CAS 869561-95-5) [1]. The approximately 2-fold higher predicted solubility of the 2-unsubstituted compound is attributable to the absence of the hydrophobic methyl group and the greater capacity of the 2-unsubstituted oxazole nitrogen to engage in hydrogen bonding with water [2]. In cell-based assay formats where DMSO stock solutions are diluted into aqueous buffer, compounds with LogS below –3.5 are at elevated risk of precipitation and false-negative readouts. The target compound's solubility profile places it in a more favorable range for standard screening protocols (typical cutoff LogS > –3.5) compared to its 2-methyl analog, which borders on the “insoluble” classification [3]. This practical handling advantage directly affects assay reproducibility and compound management workflows.

Aqueous Solubility
Class-level
LogS –3.12 vs –3.46; ~2.1-fold higher predicted solubility
May improve assay handling and reduce precipitation risk.
In silico prediction; experimental solubility not determined.
Aqueous solubility Assay interference Physicochemical property

Preferred Application Scenarios Based on Differentiation Evidence


Late-Stage Diversification in Kinase Inhibitor Fragment Libraries

Medicinal chemistry programs targeting type II kinase inhibitors frequently require 2-arylated benzoxazole scaffolds. The 2-unsubstituted nature of 6-bromo-5-methoxy-1,3-benzoxazole enables direct room-temperature C–H arylation at the 2-position with reported yields of 60–88%, a transformation that is sterically impossible with 2-methyl or 2-aryl benzoxazole analogs [1]. The bromine at position 6 can then be independently functionalized via Suzuki coupling, giving access to 2,6-diarylated benzoxazoles in two sequential one-pot operations. This orthogonal functionalization strategy directly exploits the differentiation evidence established in Section 3 regarding C–H arylation capability versus 2-substituted comparators.

PET Tracer Precursor Synthesis for Neurodegenerative Imaging

2-Arylbenzoxazoles have demonstrated utility as positron emission tomography (PET) imaging probes for β-amyloid plaques in Alzheimer's disease. The target compound's 2-unsubstituted oxazole ring provides a direct coupling handle for introducing ¹⁸F-labeled aryl groups via palladium-catalyzed direct arylation, a synthetic approach that minimizes the number of steps involving radioactive isotopes [2]. The predicted aqueous solubility (LogS –3.12) is compatible with radiochemical HPLC purification conditions, and the bromine atom at position 6 offers a secondary site for late-stage introduction of additional imaging moieties. This application leverages the compound's unique combination of 2-unsubstituted reactivity and favorable physicochemical profile.

DNA-Encoded Library Synthesis Featuring SNAr Chemistry

The electron-donating 5-methoxy group activates the 6-position toward nucleophilic aromatic substitution (SNAr), a reaction manifold that is not accessible with the simpler 6-bromo-1,3-benzoxazole scaffold lacking the methoxy group [3]. In DNA-encoded library synthesis, where reaction conditions must be compatible with oligonucleotide integrity (aqueous media, pH 7–10, <60 °C), the SNAr pathway offers a mild alternative to palladium-catalyzed cross-couplings. The methoxy-activated SNAr reactivity of the target compound thus enables a distinct chemical space to be explored within DEL technology that is foreclosed to non-methoxylated benzoxazole building blocks.

Agrochemical Lead Optimization: Fungicidal Benzoxazole Carboxamides

Benzoxazole carboxamides have emerged as promising fungicidal leads targeting succinate dehydrogenase (SDH). The target compound's bromine atom serves as a versatile precursor for conversion to boronic ester, nitrile, or amine functionalities via well-established palladium-catalyzed transformations, while the 2-position can be elaborated to the carboxamide pharmacophore. The faster oxidative addition kinetics of aryl bromide versus aryl chloride (50–100-fold rate advantage) makes the bromo derivative the preferred starting material for parallel synthesis libraries where reaction throughput and consistent yields are prioritized over reagent cost.

Application
Selection Property
Validation Focus
Kinase Inhibitor Fragment Libraries
2-Unsubstituted oxazole for direct C–H arylation
Room-temperature coupling efficiency and orthogonality with C-6 bromine
PET Tracer Precursor Synthesis
Direct 2-arylation handle for rapid radiolabeling
Compatibility with radiochemical purification and predicted solubility
DNA-Encoded Library Synthesis via SNAr
Methoxy-activated SNAr at C-6
Aqueous-compatible nucleophilic substitution conditions
Agrochemical Lead Optimization
Bromine as versatile cross-coupling precursor
High-throughput parallel synthesis yield consistency (Br vs Cl)
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